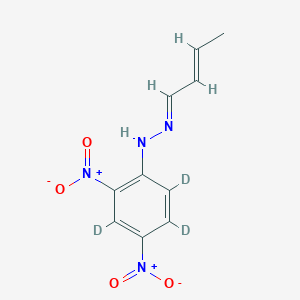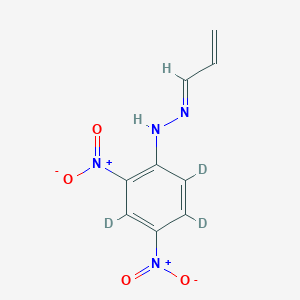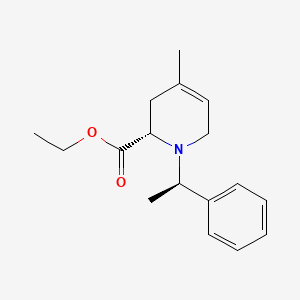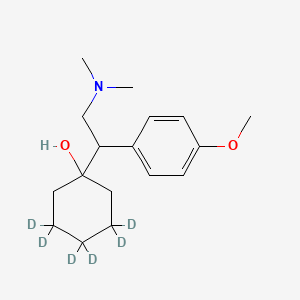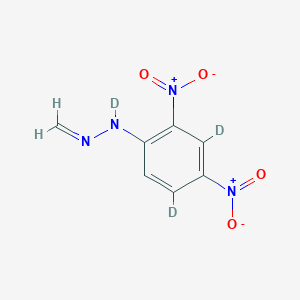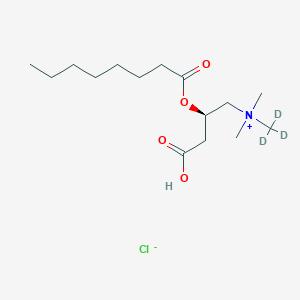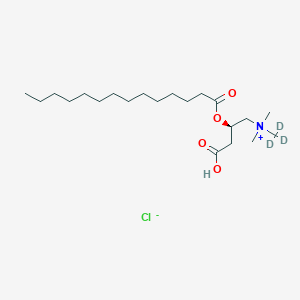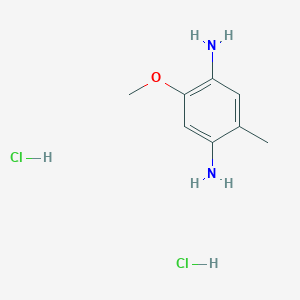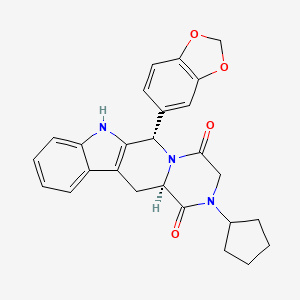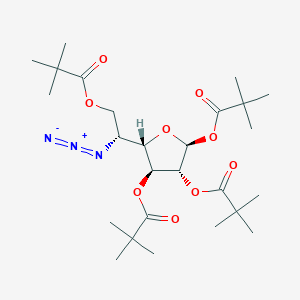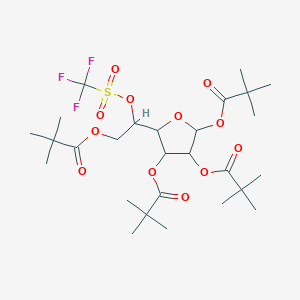![molecular formula C20H30FNO3 B1147653 (2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol CAS No. 937245-41-5](/img/structure/B1147653.png)
(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Reference standard
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrido[2,1-a]isoquinoline ring system through a series of reactions. The starting material is commercially available and can be easily obtained. The synthesis involves the protection of the hydroxyl group, followed by the formation of the pyridine ring, and then the introduction of the isobutyl and fluoroethoxy groups. Finally, the bromine atom is introduced through a substitution reaction.
Starting Materials
4-hydroxy-2-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, 2-bromo-1-phenylethanone, 2-fluoroethanol, isobutylamine, sodium borohydride, acetic acid, sodium hydroxide, methanol, chloroform, diethyl ethe
Reaction
Step 1: Protection of the hydroxyl group with ethyl acetoacetate and ammonium acetate to form 4-ethoxycarbonyl-2-methoxyphenol, Step 2: Formation of the pyridine ring through a condensation reaction with 2-bromo-1-phenylethanone in the presence of sodium ethoxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)ketone, Step 3: Reduction of the ketone group with sodium borohydride in methanol to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol, Step 4: Formation of the isobutyl group through a reductive amination reaction with isobutylamine in the presence of acetic acid to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine, Step 5: Protection of the hydroxyl group with 2-fluoroethanol in the presence of sodium hydroxide to form (2-bromo-1-phenylethyl)(4-ethoxycarbonyl-2-methoxyphenyl)carbinol-isobutylamine-2-fluoroethoxy, Step 6: Formation of the pyrido[2,1-a]isoquinoline ring system through a cyclization reaction with acetic acid in chloroform to form (2R,3R,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, Step 7: Purification of the compound through recrystallization from diethyl ethe
properties
IUPAC Name |
(2R,3R,11bR)-9-(2-fluoroethoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FNO3/c1-13(2)8-15-12-22-6-4-14-9-20(25-7-5-21)19(24-3)10-16(14)17(22)11-18(15)23/h9-10,13,15,17-18,23H,4-8,11-12H2,1-3H3/t15-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPNVUVSQRLHO-KBAYOESNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

